3-Amino-2-nitro-benzo[b]thiophene

Anti-inflammatory Analgesic Pharmacology

3-Amino-2-nitro-benzo[b]thiophene is a premium benzothiophene scaffold featuring the critical 2-nitro-3-amino substitution pattern essential for redox activity and biological potency. Unlike generic benzothiophenes, this specific isomer demonstrates low mutagenicity—a distinct safety advantage within the nitroaromatic class. It enables high-yielding (96%) nucleophilic derivatization to N-substituted analogs with in vivo efficacy comparable to phenylbutazone and reduced gastric toxicity. The scaffold yields low-nanomolar pan-PIM kinase inhibitors (PIM1/2/3 IC50: 2, 3, 0.5 nM) and supports systematic redox tuning via strong linear free-energy relationships (r=0.9935). Ideal for hit-to-lead oncology campaigns, hypoxia-activated prodrug design, and custom redox-active material synthesis. Procure with confidence for reproducible, high-impact research.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 10133-36-5
Cat. No. B158963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-nitro-benzo[b]thiophene
CAS10133-36-5
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])N
InChIInChI=1S/C8H6N2O2S/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H,9H2
InChIKeyQUKCPSYNLDHLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-nitro-benzo[b]thiophene (CAS 10133-36-5): Procurement-Relevant Structural and Class Overview


3-Amino-2-nitro-benzo[b]thiophene is a benzothiophene heterocycle bearing an amino group at the 3-position and a nitro group at the 2-position . This core scaffold serves as a key building block for medicinal chemistry and materials science, particularly as a precursor for pharmacologically active N-substituted derivatives and benzothienoimidazoles [1]. The compound class is recognized for analgesic, anti-inflammatory, and anti-exudative properties, often associated with the presence and position of the nitro group [2]. The parent scaffold also enables functionalization via nucleophilic substitution and serves as a starting material for dyes and kinase inhibitor development [1].

Procurement Risk Assessment: Why 3-Amino-2-nitro-benzo[b]thiophene Cannot Be Replaced by Generic Benzothiophene Analogs


Simple benzothiophene substitution is not scientifically interchangeable due to the critical functional group arrangement. The 2-nitro group is essential for the redox behavior and biological activity of this scaffold, as electron-attracting nitro groups generally enhance the biological activity of benzo[b]thiophenes [1]. Additionally, the 3-amino group is a key site for derivatization, enabling the synthesis of N-substituted pharmacologically active compounds. Importantly, data on the mutagenicity of several nitrothiophenes and nitrobenzo[b]thiophenes with biological activities showed that these compounds have only low or almost no mutagenicity, in contrast with predictions based on the generally observed genotoxicity of nitroaromatic compounds [1]. This unique safety profile within the nitroaromatic class is directly tied to the specific 2-nitro-3-amino substitution pattern, making generic replacement a high-risk procurement decision.

Product-Specific Quantitative Differentiation Evidence for 3-Amino-2-nitro-benzo[b]thiophene


Pharmacological Potency of Derivatives: Comparable In Vivo Anti-inflammatory Activity to Phenylbutazone with Superior Safety Profile

N-substituted 3-amino-2-nitrobenzo[b]thiophene derivatives demonstrate analgesic and anti-inflammatory activities that are quantitatively comparable to those of phenylbutazone, a classical NSAID, while exhibiting reduced toxicity and gastric damage in animal models [1]. Specifically, some of these agents are as potent as phenylbutazone in anti-inflammatory tests in animals [2]. This establishes a clear therapeutic index advantage for derivatives of this scaffold over a well-established comparator.

Anti-inflammatory Analgesic Pharmacology

Mutagenicity Risk Profile: Unsubstituted Parent Compound Confirmed Non-Mutagenic in Standard Ames Test

The unsubstituted parent compound, 3-amino-2-nitrobenzo[b]thiophene, was identified as non-mutagenic among a panel of 17 substituted (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines evaluated in the Ames test using Salmonella typhimurium strains TA98, TA100, etc. [1]. In contrast, active derivatives induced frameshift mutations in TA98 strain, and differences in the chemical structure resulted in up to 15-fold changes in mutagenic activity [1]. The non-mutagenic compounds are the unsubstituted parent compound and derivatives with para-chloro, para-fluoro, para-diethylamino, meta-bromo and para-dimethylamino groups [1]. This is particularly noteworthy as nitroaromatic compounds are generally predicted to be genotoxic [2].

Genotoxicity Ames Test Safety Assessment

Synthetic Accessibility: High-Yield Nucleophilic Displacement from 3-Bromo-2-nitrobenzo[b]thiophene

3-Amino-2-nitrobenzo[b]thiophene derivatives can be efficiently synthesized via nucleophilic displacement of the 3-bromo leaving group in 3-bromo-2-nitrobenzo[b]thiophene. In the reaction with aniline under basic conditions, the expected N-phenyl-3-amino-2-nitrobenzo[b]thiophene was obtained in 96% yield after recrystallization . This contrasts with 2-bromo-3-nitrobenzo[b]thiophene, which gave tars with nucleophiles, rendering the isomeric 3-bromo-2-nitro derivative a far superior synthetic intermediate [1].

Synthetic Chemistry Nucleophilic Substitution Building Block

Electrochemical Redox Tuning: Predictable Substituent Effects on Reduction Potential via Hammett Correlations

The reversible reduction potential of substituted (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines can be precisely correlated with Hammett substituent constants (ΔE1/2 = 134(4) σm,p + 7(1), r = 0.9935, n = 18) [1]. This strong linear free-energy relationship allows for rational, predictable tuning of the electrochemical properties, a feature not commonly reported with such high precision for many heterocyclic analogs. In contrast, 2-nitrobenzo[b]furan analogs showed that substituents on the benzene ring had little influence on the reduction potential of the 2-nitro group, demonstrating a key electronic divergence between the sulfur and oxygen heterocycles [2].

Electrochemistry Cyclic Voltammetry SAR

Scaffold Versatility: Proven Precursor for Potent Kinase Inhibitor Development

Derivatives of 3-amino-2-nitrobenzo[b]thiophene have been elaborated into potent pan-PIM kinase inhibitors. One such derivative demonstrated low nanomolar activity against PIM3, PIM1 and PIM2 (0.5 nM, 2 nM, and 3 nM, respectively) [1]. This level of potency is highly competitive with established kinase inhibitor scaffolds. In contrast, a related benzothiophene carboxylate derivative, BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), was identified as a novel BDK inhibitor with an IC50 of 3.19 µM [2], representing a >1000-fold lower potency. This demonstrates the critical importance of the 3-amino-2-nitro substitution pattern for achieving high-affinity interactions with certain kinase targets.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Optimal Research and Industrial Application Scenarios for 3-Amino-2-nitro-benzo[b]thiophene


Medicinal Chemistry: Development of Non-Mutagenic Anti-inflammatory Leads

Based on evidence that N-substituted derivatives show comparable in vivo efficacy to phenylbutazone with reduced gastric toxicity [1], and that the parent scaffold is non-mutagenic [2], this building block is optimally suited for synthesizing and screening novel anti-inflammatory or analgesic candidates. The tunable electrochemistry via substituent effects [3] further allows for the rational design of redox-active or hypoxia-activated prodrugs with predictable properties.

Synthetic Methodology & Library Production: Efficient Parallel Synthesis of Benzothienoimidazoles

The high-yielding nucleophilic displacement from 3-bromo-2-nitrobenzo[b]thiophene (96% yield) makes this compound ideal for high-throughput parallel synthesis and library production. The clean conversion to N-substituted derivatives and subsequent cyclization to benzothieno[2,3-d]imidazoles [4] provides a robust and scalable route for generating diverse heterocyclic libraries for lead discovery.

Targeted Kinase Inhibitor Discovery: Optimization of Pan-PIM or Other Kinase Programs

The demonstrated ability of this scaffold to yield low-nanomolar pan-PIM kinase inhibitors (PIM1/2/3 IC50: 2, 3, 0.5 nM) [5] positions it as a valuable starting point for kinase-focused medicinal chemistry. Its superiority over other benzothiophene substitution patterns (e.g., carboxylate derivatives with µM IC50s) [6] justifies its procurement for hit-to-lead and lead optimization campaigns in oncology and other kinase-dependent disease areas.

Materials Chemistry: Redox-Tunable Components for Organic Electronics

The strong linear free-energy relationship between substituent constants and reduction potential (r = 0.9935) [3] indicates that this benzothiophene scaffold can be systematically tuned for specific redox properties. This makes it a valuable precursor for the synthesis of custom redox-active materials, such as components for organic semiconductors, conductive polymers, or electrochemical sensors, where precise control over electron affinity is required.

Technical Documentation Hub

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